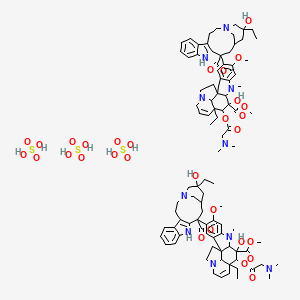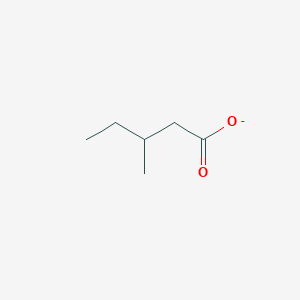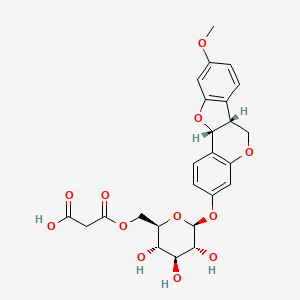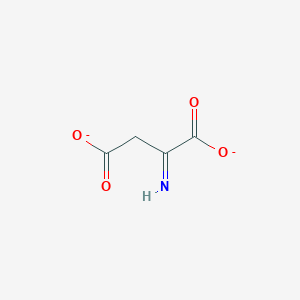
Elubrixin tosylate
Übersicht
Beschreibung
Elubrixin-tosylat ist ein potenter, selektiver, kompetitiver, reversibler und oral aktiver Antagonist des C-X-C-Motiv-Chemokinrezeptors 2 (CXCR2) und des Interleukin-8-Rezeptors (IL-8) . Es wurde auf sein Potenzial zur Behandlung von entzündlichen Erkrankungen wie entzündlicher Darmerkrankungen und Atemwegsentzündungen untersucht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
. Die Synthese beinhaltet typischerweise folgende Schritte:
Bildung der Grundverbindung: Der erste Schritt beinhaltet die Synthese von Elubrixin durch eine Reihe von organischen Reaktionen.
Tosylierung: Die Grundverbindung wird dann mit Tosylchlorid in Gegenwart einer Base wie Pyridin umgesetzt, um die Tosylatgruppe einzuführen.
Industrielle Produktionsmethoden
Die industrielle Produktion von Elubrixin-tosylat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:
Batch-Verfahren: Die Reaktionen werden in großen Reaktoren mit präziser Kontrolle von Temperatur, Druck und Reaktionszeit durchgeführt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. The synthesis typically involves the following steps:
Formation of the Parent Compound: The initial step involves the synthesis of elubrixin through a series of organic reactions.
Industrial Production Methods
The industrial production of elubrixin tosylate follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Reaktionstypen
Elubrixin-tosylat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen in der Verbindung zu modifizieren.
Substitution: Die Tosylatgruppe kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Nukleophile wie Amine und Thiole können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Verbindungen erzeugen können .
Wissenschaftliche Forschungsanwendungen
Elubrixin-tosylat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Werkzeugverbindung verwendet, um die Rolle von CXCR2- und IL-8-Rezeptoren in verschiedenen chemischen Prozessen zu untersuchen.
Biologie: Die Verbindung wird verwendet, um die biologischen Pfade zu untersuchen, die an CXCR2- und IL-8-Rezeptoren beteiligt sind.
Wirkmechanismus
Elubrixin-tosylat entfaltet seine Wirkung, indem es die CXCR2- und IL-8-Rezeptoren antagonisiert. Die Verbindung bindet an diese Rezeptoren und verhindert die Bindung ihrer natürlichen Liganden, was wiederum die nachgeschalteten Signalwege hemmt, die an der Entzündung beteiligt sind . Dieser Mechanismus trägt dazu bei, die Rekrutierung und Aktivierung von Neutrophilen zu reduzieren, wodurch die Entzündung gelindert wird .
Wirkmechanismus
Elubrixin tosylate exerts its effects by antagonizing the CXCR2 and IL-8 receptors. The compound binds to these receptors, preventing the binding of their natural ligands, which in turn inhibits the downstream signaling pathways involved in inflammation . This mechanism helps reduce the recruitment and activation of neutrophils, thereby alleviating inflammation .
Vergleich Mit ähnlichen Verbindungen
Elubrixin-tosylat ist einzigartig in seiner hohen Potenz und Selektivität als CXCR2- und IL-8-Rezeptor-Antagonist. Ähnliche Verbindungen umfassen:
Reparixin: Ein weiterer CXCR2-Antagonist mit ähnlichen entzündungshemmenden Eigenschaften.
Danirixin: Ein selektiver CXCR2-Antagonist, der auf sein Potenzial zur Behandlung von Atemwegserkrankungen untersucht wird.
Navarixin: Ein CXCR2-Antagonist mit Anwendungen in der Forschung zu entzündlichen Erkrankungen.
Elubrixin-tosylat zeichnet sich durch seine reversible und kompetitive Hemmung aus, was es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen macht .
Eigenschaften
IUPAC Name |
1-(2-chloro-3-fluorophenyl)-3-(4-chloro-2-hydroxy-3-piperazin-1-ylsulfonylphenyl)urea;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2FN4O4S.C7H8O3S/c18-10-4-5-13(23-17(26)22-12-3-1-2-11(20)14(12)19)15(25)16(10)29(27,28)24-8-6-21-7-9-24;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,21,25H,6-9H2,(H2,22,23,26);2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAUWWGOABMMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25Cl2FN4O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60242106 | |
| Record name | Elubrixin tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60242106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
635.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960495-43-6 | |
| Record name | Elubrixin tosylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960495436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elubrixin tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60242106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 960495-43-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ELUBRIXIN TOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13FVR7WD4P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-[(2E)-2-[(2-methylphenyl)methylidene]hydrazinyl]-7-oxoheptanoic acid](/img/structure/B1260502.png)



![4-[6-[(5R)-5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]-1,3-benzothiazol-2-yl]butanenitrile](/img/structure/B1260513.png)



![6-Hydroxy-5-methoxy-7-phenyl-3h-benzo[de]isochromen-1-one](/img/structure/B1260517.png)
